Dehydro Oxymetazoline Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

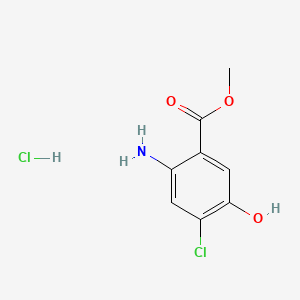

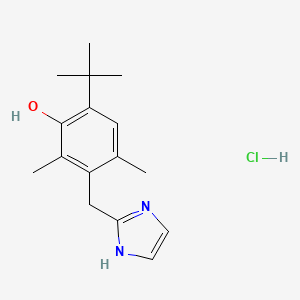

Dehydro Oxymetazoline Hydrochloride is a compound with the molecular formula C16H23ClN2O . It is a derivative of Oxymetazoline, which is an alpha-1A adrenoceptor agonist used to treat nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea .

Molecular Structure Analysis

The molecular structure of Dehydro Oxymetazoline Hydrochloride includes an imidazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms . The InChI string representation of the molecule isInChI=1S/C16H22N2O.ClH/c1-10-8-13 (16 (3,4)5)15 (19)11 (2)12 (10)9-14-17-6-7-18-14;/h6-8,19H,9H2,1-5H3, (H,17,18);1H . Physical And Chemical Properties Analysis

Dehydro Oxymetazoline Hydrochloride has a molecular weight of 294.82 g/mol . It has three hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of three and a complexity of 300 .Scientific Research Applications

Nasal Decongestant

Oxymetazoline Hydrochloride is frequently used as a nasal decongestant in nasal spray preparations . It directly acts as a sympathomimetic vasoconstrictor to relieve nasal congestion .

Treatment of Eye Redness

Oxymetazoline Hydrochloride is also used as a vasoconstrictor in the treatment of eye redness . It reduces blood flow by stimulating adrenergic receptors, causing vasoconstriction of dilated arterioles .

Treatment of Nosebleeds

This compound is used to treat nosebleeds caused by minor irritations . By constricting the nasal arterioles, it facilitates the drainage of discharges from the nasal mucous membrane .

Ophthalmic Solution

Oxymetazoline Hydrochloride is used in ophthalmic solutions . It is recommended for a waiver of in vivo bioequivalence study requirements, provided that the generic product is qualitatively and quantitatively the same as the reference listed drug .

Voltammetric Determination

Sensitive voltammetric determination of Oxymetazoline Hydrochloride has been described at a cheap, disposable, and easily prepared pre-treated pencil graphite electrode . The oxidation response of Oxymetazoline goes linearly in the concentration range between 0.25 and 500 µM .

Pharmaceutical Samples Analysis

The sensor designed for the voltammetric determination of Oxymetazoline Hydrochloride has a high potential for selective, accurate, and sensitive determination of Oxymetazoline in pharmaceutical samples .

Mechanism of Action

Target of Action

Dehydro Oxymetazoline Hydrochloride, also known as Oxymetazoline, is a potent, direct-acting alpha (α)-adrenergic agonist with affinity to both α1- and α2-adrenoceptors . These adrenoceptors are widely expressed in vascular beds, making them the primary targets of Oxymetazoline .

Mode of Action

Oxymetazoline works by stimulating these adrenergic receptors, causing vasoconstriction of dilated arterioles and reducing blood flow . In a radioligand competition study, Oxymetazoline displayed

Future Directions

Oxymetazoline Hydrochloride is currently used in various formulations to treat a variety of conditions, such as nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea . Future research may explore additional uses and formulations for Dehydro Oxymetazoline Hydrochloride.

properties

IUPAC Name |

6-tert-butyl-3-(1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h6-8,19H,9H2,1-5H3,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAYBLRUWGMAIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC2=NC=CN2)C)O)C(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747459 |

Source

|

| Record name | 6-tert-Butyl-3-[(1H-imidazol-2-yl)methyl]-2,4-dimethylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Oxymetazoline Hydrochloride | |

CAS RN |

205035-03-6 |

Source

|

| Record name | 6-tert-Butyl-3-[(1H-imidazol-2-yl)methyl]-2,4-dimethylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.